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molecular formula C12H22O2 B130372 (-)-(1R,2R,5S)-Neomenthyl acetate CAS No. 146502-80-9

(-)-(1R,2R,5S)-Neomenthyl acetate

Cat. No. B130372
M. Wt: 198.3 g/mol
InChI Key: XHXUANMFYXWVNG-MVWJERBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026144B2

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
54 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([OH:10])[CH2:2]1.[CH3:12][CH:13]1[CH2:18][C@H:17]([OH:19])[C@@H:16]([CH:20]([CH3:22])[CH3:21])[CH2:15][CH2:14]1.C(OC=C)(=O)C>CCCCCCC>[C:17]([O:10][CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:11])[CH2:2]1)(=[O:19])[CH3:16].[CH:13]1([CH3:12])[CH2:14][CH2:15][CH:16]([CH:20]([CH3:21])[CH3:22])[CH:17]([OH:19])[CH2:18]1

Inputs

Step One
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Four
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC[C@@H]([C@H](C1)O)C(C)C
Step Six
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
54 μL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred on a stirring hot plate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A volume of 1 ml was added
CUSTOM
Type
CUSTOM
Details
to sealed batch reactors
CUSTOM
Type
CUSTOM
Details
reaction volume of 5 ml
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
to separate the products from the enzyme
WASH
Type
WASH
Details
by washing with heptane
ADDITION
Type
ADDITION
Details
adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OC1CC(CCC1C(C)C)C
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 185 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07026144B2

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
54 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([OH:10])[CH2:2]1.[CH3:12][CH:13]1[CH2:18][C@H:17]([OH:19])[C@@H:16]([CH:20]([CH3:22])[CH3:21])[CH2:15][CH2:14]1.C(OC=C)(=O)C>CCCCCCC>[C:17]([O:10][CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:11])[CH2:2]1)(=[O:19])[CH3:16].[CH:13]1([CH3:12])[CH2:14][CH2:15][CH:16]([CH:20]([CH3:21])[CH3:22])[CH:17]([OH:19])[CH2:18]1

Inputs

Step One
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Four
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC[C@@H]([C@H](C1)O)C(C)C
Step Six
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
54 μL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred on a stirring hot plate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A volume of 1 ml was added
CUSTOM
Type
CUSTOM
Details
to sealed batch reactors
CUSTOM
Type
CUSTOM
Details
reaction volume of 5 ml
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
to separate the products from the enzyme
WASH
Type
WASH
Details
by washing with heptane
ADDITION
Type
ADDITION
Details
adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OC1CC(CCC1C(C)C)C
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 185 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07026144B2

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
54 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([OH:10])[CH2:2]1.[CH3:12][CH:13]1[CH2:18][C@H:17]([OH:19])[C@@H:16]([CH:20]([CH3:22])[CH3:21])[CH2:15][CH2:14]1.C(OC=C)(=O)C>CCCCCCC>[C:17]([O:10][CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:11])[CH2:2]1)(=[O:19])[CH3:16].[CH:13]1([CH3:12])[CH2:14][CH2:15][CH:16]([CH:20]([CH3:21])[CH3:22])[CH:17]([OH:19])[CH2:18]1

Inputs

Step One
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Four
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC[C@@H]([C@H](C1)O)C(C)C
Step Six
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
54 μL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred on a stirring hot plate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A volume of 1 ml was added
CUSTOM
Type
CUSTOM
Details
to sealed batch reactors
CUSTOM
Type
CUSTOM
Details
reaction volume of 5 ml
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
to separate the products from the enzyme
WASH
Type
WASH
Details
by washing with heptane
ADDITION
Type
ADDITION
Details
adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OC1CC(CCC1C(C)C)C
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 185 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07026144B2

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
54 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([OH:10])[CH2:2]1.[CH3:12][CH:13]1[CH2:18][C@H:17]([OH:19])[C@@H:16]([CH:20]([CH3:22])[CH3:21])[CH2:15][CH2:14]1.C(OC=C)(=O)C>CCCCCCC>[C:17]([O:10][CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:11])[CH2:2]1)(=[O:19])[CH3:16].[CH:13]1([CH3:12])[CH2:14][CH2:15][CH:16]([CH:20]([CH3:21])[CH3:22])[CH:17]([OH:19])[CH2:18]1

Inputs

Step One
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Four
Name
menthols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(+)-menthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC[C@@H]([C@H](C1)O)C(C)C
Step Six
Name
(±)-isomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
(±)-neomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
(±)-neoisomenthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
54 μL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred on a stirring hot plate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A volume of 1 ml was added
CUSTOM
Type
CUSTOM
Details
to sealed batch reactors
CUSTOM
Type
CUSTOM
Details
reaction volume of 5 ml
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
to separate the products from the enzyme
WASH
Type
WASH
Details
by washing with heptane
ADDITION
Type
ADDITION
Details
adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OC1CC(CCC1C(C)C)C
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 185 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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